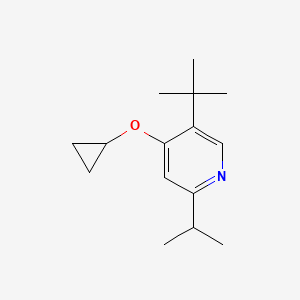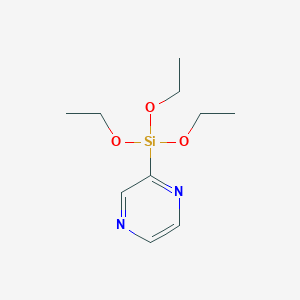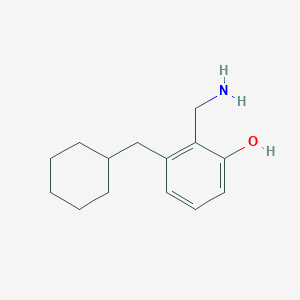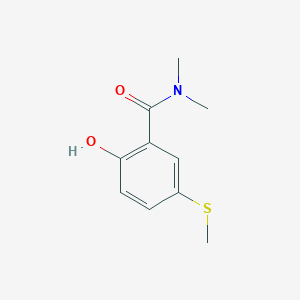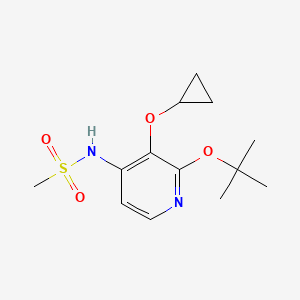
3-Ethyl-5-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-hydroxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxybenzamide typically involves the reaction of 3-ethyl-5-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the use of a coupling agent such as EDC·HCl in the presence of a solvent like DMF at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 3-Ethyl-5-hydroxybenzaldehyde or 3-Ethyl-5-hydroxybenzoic acid.
Reduction: 3-Ethyl-5-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
Applications De Recherche Scientifique
3-Ethyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is due to its binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin .
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid.
3-Ethylbenzamide: Lacks the hydroxyl group at the fifth position.
5-Hydroxybenzamide: Lacks the ethyl group at the third position.
Comparison: 3-Ethyl-5-hydroxybenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the ethyl group influences its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-ethyl-5-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-7(9(10)12)5-8(11)4-6/h3-5,11H,2H2,1H3,(H2,10,12) |
Clé InChI |
TYYDZFHNWPKJSP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


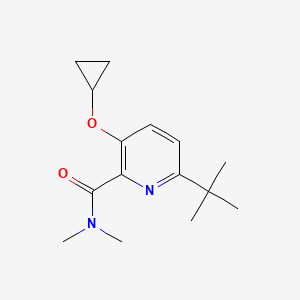
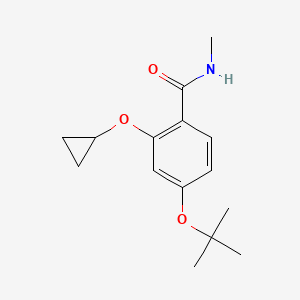

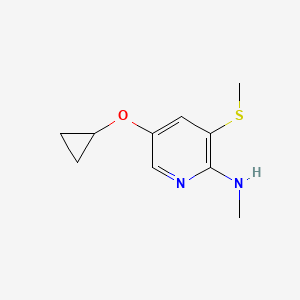
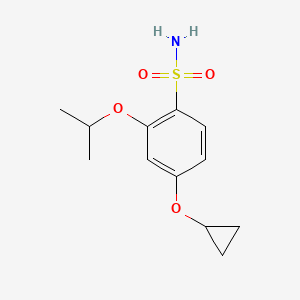
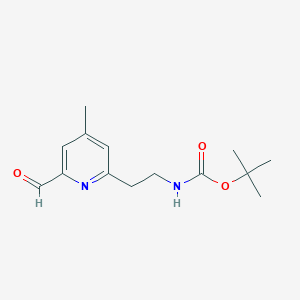
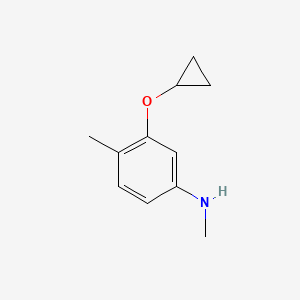
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

